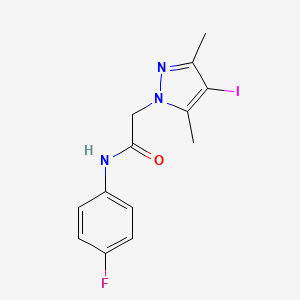
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as FIPA, is a novel chemical compound that has gained significant attention in the field of scientific research. FIPA is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the inhibition of CK1δ activity. CK1δ is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. This compound binds to the ATP-binding site of CK1δ and prevents its activity, leading to the modulation of downstream signaling pathways. CK1δ is involved in the regulation of various pathways, including the circadian rhythm, DNA damage response, and Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit CK1δ activity in various cell lines and animal models. Inhibition of CK1δ activity by this compound leads to the modulation of downstream signaling pathways, including the circadian rhythm, DNA damage response, and Wnt signaling pathway. This compound has also been shown to exhibit anticancer activity in various cancer cell lines, including breast, colon, and pancreatic cancer cells. Furthermore, this compound has been reported to improve glucose homeostasis and insulin sensitivity in obese mice, suggesting its potential as a therapeutic agent for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity towards CK1δ. This compound has been shown to inhibit CK1δ activity at low nanomolar concentrations, making it a valuable tool for studying CK1δ-mediated signaling pathways. Another advantage of this compound is its ability to penetrate cell membranes and inhibit CK1δ activity in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One of the areas of future research is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of future research is the investigation of the role of CK1δ in various diseases and the potential therapeutic applications of this compound. Furthermore, the identification of downstream targets of CK1δ and the modulation of downstream signaling pathways by this compound could lead to the development of novel therapeutic strategies for various diseases. Overall, this compound has significant potential as a valuable tool for studying CK1δ-mediated signaling pathways and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. CK1δ is a promising target for the treatment of various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. This compound has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound has also been reported to exhibit anticancer activity in various cancer cell lines, including breast, colon, and pancreatic cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in obese mice, suggesting its potential as a therapeutic agent for metabolic disorders.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FIN3O/c1-8-13(15)9(2)18(17-8)7-12(19)16-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVLDJMARGRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3748150.png)
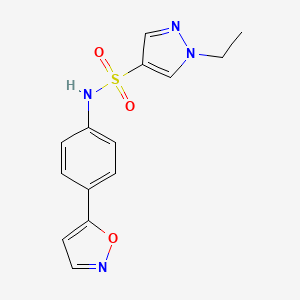
![4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B3748162.png)
![3-[(3-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3748172.png)
![3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B3748178.png)
![methyl 6-[(diethylamino)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B3748183.png)
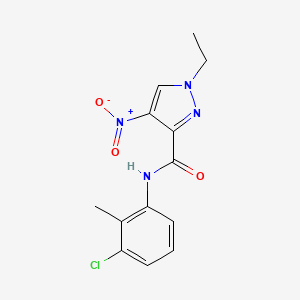
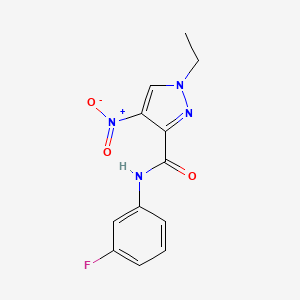
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)
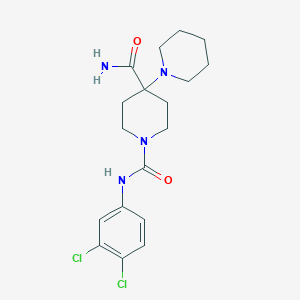
![3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3748222.png)

![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)